molecular formula C18H32O2Rh2 B080500 Methoxy(cyclooctadiene)rhodium(I) dimer CAS No. 12148-72-0

Methoxy(cyclooctadiene)rhodium(I) dimer

Cat. No.: B080500
CAS No.: 12148-72-0
M. Wt: 486.3 g/mol
InChI Key: LEJWHNWXNMGGKE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methoxy(cyclooctadiene)rhodium(I) dimer is primarily used as a catalyst in various chemical reactions . It acts as a precursor for organorhodium(I) species .

Mode of Action

This compound interacts with its targets by facilitating a variety of reactions. It is known to catalyze cascade 1,4-addition-aldol reactions and 1,4-addition of alcohols . It also plays a role in the hydroformylation process .

Biochemical Pathways

The compound is involved in the cyclization of cyano-substituted unsaturated esters in the presence of aryl 9-BBN, leading to 5- and 6-membered β-enamino esters . This process is part of a broader set of reactions that contribute to the synthesis of complex organic molecules.

Result of Action

The action of this compound results in the formation of new chemical bonds and the synthesis of complex organic molecules . Its use can increase the efficiency and selectivity of certain chemical reactions.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For instance, it is typically stored at temperatures below −20°C . The presence of other substances in the reaction mixture can also affect its catalytic activity.

Preparation Methods

Methoxy(cyclooctadiene)rhodium(I) dimer can be synthesized through the reaction of rhodium trichloride with methanol and 1,5-cyclooctadiene. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is then refluxed, and the product is purified through recrystallization .

Chemical Reactions Analysis

Methoxy(cyclooctadiene)rhodium(I) dimer undergoes various types of chemical reactions, including:

Common reagents used in these reactions include organoborons, alcohols, and aryl 9-BBN (9-borabicyclo[3.3.1]nonane). Major products formed from these reactions include beta-enamino esters and other organorhodium complexes .

Scientific Research Applications

Methoxy(cyclooctadiene)rhodium(I) dimer has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in asymmetric synthesis, hydroformylation, and cyclization reactions. .

    Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and materials

Comparison with Similar Compounds

Methoxy(cyclooctadiene)rhodium(I) dimer can be compared with other similar rhodium complexes, such as:

    Chloro(1,5-cyclooctadiene)rhodium(I) dimer: Similar in structure but contains a chloro ligand instead of a methoxy ligand.

    Acetylacetonatobis(cyclooctene)rhodium(I): Contains acetylacetonate and cyclooctene ligands.

    Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I): Contains carbonyl and pentamethylcyclopentadienyl ligands

This compound is unique due to its methoxy ligand, which imparts specific reactivity and selectivity in catalytic reactions .

Properties

CAS No.

12148-72-0

Molecular Formula

C18H32O2Rh2

Molecular Weight

486.3 g/mol

IUPAC Name

cycloocta-1,5-diene;methanol;rhodium

InChI

InChI=1S/2C8H12.2CH4O.2Rh/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;;

InChI Key

LEJWHNWXNMGGKE-UHFFFAOYSA-N

Isomeric SMILES

CO.CO.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Rh].[Rh]

SMILES

CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh]

Canonical SMILES

CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh]

Origin of Product

United States

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